Cas no 2060029-79-8 (2-(2-methanesulfonylpyrimidin-5-yl)ethan-1-ol)

2-(2-Methanesulfonylpyrimidin-5-yl)ethan-1-ol is a pyrimidine derivative featuring a methanesulfonyl substituent at the 2-position and a hydroxyethyl group at the 5-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its methanesulfonyl group enhances reactivity in nucleophilic substitution reactions, while the hydroxyethyl moiety provides a functional handle for further derivatization. The structural features of this compound make it valuable for constructing complex heterocyclic frameworks. It is typically handled under standard laboratory conditions, with stability suitable for controlled synthetic applications. High-purity grades are available to ensure reproducibility in research and industrial processes.
2-(2-methanesulfonylpyrimidin-5-yl)ethan-1-ol structure
2060029-79-8 structure
Product Name:2-(2-methanesulfonylpyrimidin-5-yl)ethan-1-ol
CAS No:2060029-79-8
MF:C7H10N2O3S
MW:202.230900287628
MDL:MFCD30535880
CID:4635479
PubChem ID:125511663
Update Time:2025-06-10

2-(2-methanesulfonylpyrimidin-5-yl)ethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 2-(2-methanesulfonylpyrimidin-5-yl)ethan-1-ol
    • 5-Pyrimidineethanol, 2-(methylsulfonyl)-
    • MDL: MFCD30535880
    • Inchi: 1S/C7H10N2O3S/c1-13(11,12)7-8-4-6(2-3-10)5-9-7/h4-5,10H,2-3H2,1H3
    • InChI Key: IHKOTMFGNYKBOT-UHFFFAOYSA-N
    • SMILES: C1(S(C)(=O)=O)=NC=C(CCO)C=N1

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Additional information on 2-(2-methanesulfonylpyrimidin-5-yl)ethan-1-ol

Introduction to 2-(2-methanesulfonylpyrimidin-5-yl)ethan-1-ol (CAS No. 2060029-79-8)

2-(2-methanesulfonylpyrimidin-5-yl)ethan-1-ol, identified by the Chemical Abstracts Service Number (CAS No.) 2060029-79-8, is a significant compound in the realm of pharmaceutical chemistry and drug discovery. This molecule, featuring a methanesulfonylpyrimidine core and an ethanol side chain, has garnered attention due to its structural features and potential biological activities. The pyrimidine scaffold is a cornerstone in medicinal chemistry, frequently employed in the design of nucleoside analogs and kinase inhibitors. The presence of the methanesulfonyl group enhances the compound's polarity and reactivity, making it a versatile intermediate in synthetic chemistry.

The structure of 2-(2-methanesulfonylpyrimidin-5-yl)ethan-1-ol consists of a central pyrimidine ring substituted at the 5-position with an ethyl chain terminated by an alcohol group. This configuration allows for diverse interactions with biological targets, including proteins and enzymes. The alcohol moiety, in particular, serves as a key functional group for further derivatization, enabling the creation of more complex molecules with tailored pharmacological properties.

In recent years, there has been a surge in research focused on pyrimidine derivatives due to their broad spectrum of biological activities. These compounds have shown promise in various therapeutic areas, including oncology, antiviral treatments, and anti-inflammatory drugs. The methanesulfonylpyrimidine moiety, in particular, has been identified as a critical pharmacophore in several drug candidates that have advanced into clinical trials. Its ability to modulate enzyme activity and interact with cellular pathways makes it an attractive target for medicinal chemists.

One of the most compelling aspects of 2-(2-methanesulfonylpyrimidin-5-yl)ethan-1-ol is its potential as a building block for more sophisticated drug molecules. Researchers have leveraged its structure to develop inhibitors targeting specific kinases involved in cancer progression. For instance, modifications to the alcohol group can alter the compound's solubility and metabolic stability, while changes to the pyrimidine ring can fine-tune its binding affinity to biological targets. Such flexibility underscores the importance of this compound in drug discovery pipelines.

The synthesis of 2-(2-methanesulfonylpyrimidin-5-yl)ethan-1-ol involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the methanesulfonyl group typically involves sulfonylation reactions, which can be achieved using various sulfonylating agents. The subsequent attachment of the ethanol side chain often employs nucleophilic substitution or condensation reactions. Advances in synthetic methodologies have enabled more efficient and scalable production processes for such intermediates, facilitating their use in large-scale drug development programs.

Recent studies have highlighted the role of pyrimidine derivatives in modulating immune responses and inflammation. Compounds structurally similar to 2-(2-methanesulfonylpyrimidin-5-yl)ethan-1-ol have been investigated for their potential in treating autoimmune diseases and chronic inflammatory conditions. The ability of these molecules to interact with immune cell receptors and signaling pathways suggests that they may serve as effective therapeutic agents when properly optimized.

The pharmacokinetic properties of 2-(2-methanesulfonylpyrimidin-5-yl)ethan-1-ol are also of great interest. Factors such as absorption, distribution, metabolism, and excretion (ADME) must be carefully considered to ensure that the compound reaches its target site effectively and remains active for an appropriate duration. Computational modeling and experimental studies are often employed to predict and validate these properties before advancing into preclinical development.

In conclusion, 2-(2-methanesulfonylpyrimidin-5-yl)ethan-1-ol represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features and potential biological activities make it a valuable asset in the quest for novel therapeutics. As our understanding of molecular interactions continues to evolve, compounds like this are likely to play a pivotal role in addressing some of today's most pressing medical challenges.

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